molecular formula C20H15BrN4O B2567779 4-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide CAS No. 847387-87-5

4-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide

Cat. No.: B2567779
CAS No.: 847387-87-5
M. Wt: 407.271
InChI Key: XQCGAFBXQCORRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide is a heterocyclic compound featuring a benzamide moiety linked to an imidazo[1,2-a]pyrimidine core substituted with a bromine atom at the 4-position and a methyl group at the 2-position of the phenyl ring. The compound’s synthesis likely involves coupling reactions between brominated benzoyl chloride derivatives and aminophenyl-imidazopyrimidine intermediates under acidic or catalytic conditions, as inferred from analogous syntheses in the literature .

Properties

IUPAC Name

4-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O/c1-13-3-4-15(18-12-25-10-2-9-22-20(25)24-18)11-17(13)23-19(26)14-5-7-16(21)8-6-14/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCGAFBXQCORRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide typically involves multistep reactions. One common method includes the bromination of 2-amino-4-methylpyrimidine, followed by further modifications and coupling with benzamide derivatives . The reaction conditions often involve the use of catalysts such as palladium in Suzuki coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the imidazo[1,2-a]pyrimidine scaffold. These compounds exhibit selective inhibition of various cancer cell lines, making them promising candidates for cancer therapy. For instance, derivatives of imidazo[1,2-a]pyrimidines have shown significant activity against breast and lung cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Specifically, it targets kinases involved in cancer progression and inflammatory responses. The imidazo[1,2-a]pyrimidine core has been linked to the inhibition of Bruton’s tyrosine kinase (BTK), which is crucial in B-cell signaling pathways and has implications in autoimmune diseases and certain cancers .

Synthesis and Functionalization

The synthesis of 4-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide typically involves multi-step processes that enhance the structural diversity of the final product. Recent methodologies include:

  • Nucleophilic Substitution Reactions : This method allows for the introduction of various functional groups at specific positions on the benzamide structure.
  • Cyclization Techniques : Cyclization is often employed to form the imidazo[1,2-a]pyrimidine ring system, which is essential for maintaining biological activity.

These synthetic routes not only improve yield but also facilitate the exploration of structure-activity relationships (SAR) that are vital for optimizing drug efficacy .

Antitumor Activity Case Study

A study published in Molecules detailed the synthesis of various imidazo[1,2-a]pyrimidine derivatives and their evaluation against multiple cancer cell lines. The results indicated that modifications to the benzamide moiety significantly enhanced cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The most potent derivative exhibited an IC50 value lower than 10 µM, demonstrating substantial anticancer activity .

Enzyme Inhibition Case Study

In a separate investigation focusing on enzyme inhibition, researchers synthesized a series of imidazo[1,2-a]pyrimidine derivatives to assess their inhibitory effects on BTK. The lead compound from this series showed a competitive inhibition profile with a Ki value indicating high potency against BTK, suggesting its potential as a therapeutic agent for treating B-cell malignancies .

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Functional Groups
4-Bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide (Target) Imidazo[1,2-a]pyrimidine 4-Bromo (benzamide), 2-methyl (phenyl) ~422.3 (estimated) Amide, Bromo, Methyl
4-Bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide Imidazo[1,2-a]pyridine 7-Methyl (imidazo ring), 2-phenyl (imidazo ring), 4-bromo (benzamide) ~433.3 Amide, Bromo, Methyl, Phenyl
2-Bromo-N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)-5-fluorobenzamide Imidazo[1,2-a]pyridine 8-Bromo (imidazo), 4-fluoro (phenyl), 5-fluoro (benzamide) 508.0 Amide, Bromo, Fluoro
5-Bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide Pyrimido[1,2-a]benzimidazole 5-Bromo (benzamide), 2-methoxy (benzamide), 3-cyano (heterocycle) ~436.3 (estimated) Amide, Bromo, Methoxy, Cyano

Core Heterocycle Variations

  • Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine: The target compound’s imidazo[1,2-a]pyrimidine core contains a six-membered pyrimidine ring fused to imidazole, while analogs like 4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide feature a five-membered pyridine ring.
  • Pyrimido[1,2-a]benzimidazole: The compound 5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide incorporates a fused benzimidazole-pyrimidine system. This larger, planar structure could improve intercalation properties but reduce solubility compared to the target compound.

Substituent Effects

  • Bromine Position: Bromine at the 4-position in the target compound contrasts with the 5-position in 5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide . Positional differences alter steric and electronic interactions; para-substituted bromine (as in the target) may enhance resonance effects, while meta-substitution (as in ) could disrupt symmetry.
  • Fluorine vs. Methyl/Methoxy :
    Fluorinated analogs like 2-bromo-N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)-5-fluorobenzamide exhibit increased electronegativity and metabolic stability due to fluorine’s strong electron-withdrawing effect. In contrast, methoxy or methyl groups (e.g., in the target compound and ) improve lipophilicity and membrane permeability.

Biological Activity

4-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a brominated benzamide structure linked to an imidazo[1,2-a]pyrimidine moiety, which contributes to its unique pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H17BrN4O\text{C}_{18}\text{H}_{17}\text{BrN}_4\text{O}

This structure includes:

  • A bromine atom at the para position of the benzamide.
  • An imidazo[1,2-a]pyrimidine ring that enhances its interaction with biological targets.

Research indicates that this compound may interact with various biological pathways and targets, including:

  • Protein Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, it has been evaluated as a fibroblast growth factor receptor (FGFR) inhibitor, demonstrating efficacy against non-small cell lung cancer (NSCLC) cell lines with FGFR amplification .
  • Cell Signaling Pathways : Studies suggest that the compound may modulate key signaling pathways critical for cell survival and proliferation, making it a candidate for further therapeutic exploration .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition of Cancer Cell Lines : A study demonstrated that derivatives of this compound effectively inhibited the growth of NSCLC cell lines. The most promising derivatives exhibited IC50 values in the low micromolar range, indicating strong anti-cancer activity .
  • Binding Affinity Studies : Interaction studies have shown that this compound binds selectively to target proteins, which is crucial for understanding its pharmacodynamics. The binding affinity was assessed using radiolabeled ligands and competitive binding assays .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through caspase activation pathways, highlighting its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesUnique AspectsBiological Activity
4-Bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamideContains sulfonamide groupBroader spectrum of kinase inhibitionEffective against various cancer types
N-(Pyridin-2-yl)benzamideContains pyridine instead of imidazoDifferent biological activity profileModerate anti-cancer activity
4-chloro-benzamide derivativesLacks imidazo structureFocused on RET kinase inhibitionHigh potency against RET-driven cancers

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate coupling agents (e.g., polyphosphoric acid for cyclization) and controlling reaction conditions (temperature, solvent polarity). For example, highlights polyphosphoric acid-mediated cyclization at 120°C for 1 hour to form imidazo[1,2-a]pyrimidine cores. Purification via silica gel chromatography (hexane/EtOAc gradients) is critical, as demonstrated in for analogous benzamide derivatives. Monitoring reactions with TLC and confirming purity via HPLC (≥95%) are essential steps .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : A combination of FT-IR, 1H^1 \text{H}-NMR, and LC-MS is standard. For example:

  • FT-IR : Detect amide C=O stretches (~1672 cm1^{-1}) and bromo groups (~821 cm1^{-1}) ( ).
  • 1H^1 \text{H}-NMR : Key signals include aromatic protons (δ 7.2–8.6 ppm) and amide NH (δ ~10.8 ppm) ( ).
  • LC-MS : Confirm molecular weight (e.g., [M+1]+^+ at 508.0 for a brominated analog in ).
    Cross-validation with 13C^{13} \text{C}-NMR and HRMS is recommended for advanced characterization .

Q. What are the primary challenges in achieving regioselectivity during imidazo[1,2-a]pyrimidine ring formation?

  • Methodological Answer : Regioselectivity depends on the electronic environment of precursors. For instance, using electron-withdrawing groups (e.g., bromo) on the pyrimidine ring can direct cyclization. shows that substituents like trifluoromethyl or methoxy groups influence reaction pathways. Computational modeling (e.g., DFT) can predict reactive sites, as demonstrated in for non-covalent interactions in imidazopyridine derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., bromo substitution, methyl groups) impact the compound’s biological activity?

  • Methodological Answer : Bromine enhances electrophilicity, potentially increasing binding affinity to targets like kinases or TNF-α. notes that N-(5-imidazo[1,2-a]pyrimidin-2-yl)phenyl benzamide derivatives act as TNF stimulators for cancer therapy. Methyl groups on the phenyl ring (e.g., 2-methyl) improve metabolic stability by reducing oxidative metabolism. SAR studies using analogs (e.g., fluorinated or trifluoromethyl variants in ) can validate these effects .

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Methodological Answer : Contradictions often arise from impurities or tautomerism. For example, amide proton signals in DMSO-d6_6 may split due to slow conformational exchange ( ). Strategies include:

  • Variable-temperature NMR : To observe dynamic effects.
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals ( ).
  • X-ray crystallography : Resolve ambiguities, as done for imidazopyridine derivatives in .

Q. What in vitro assays are suitable for evaluating this compound’s mechanism of action in cancer or infectious diseases?

  • Methodological Answer :

  • Kinase inhibition assays : Test against CLK kinases using recombinant proteins ( ).
  • Apoptosis assays : Measure caspase-3/7 activation in cancer cell lines (e.g., ’s protein tyrosine kinase inhibitors).
  • TNF-α modulation : Use ELISA to quantify cytokine release in macrophages ( ).
    IC50_{50} values and dose-response curves should be validated with positive controls (e.g., staurosporine for kinases) .

Q. What computational tools can predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Tools like SwissADME or ADMETLab 2.0 predict logP, solubility, and CYP450 interactions. For instance:

  • logP : ~3.5 (moderate lipophilicity) based on bromine and benzamide groups.
  • CYP3A4 inhibition : Likely due to aromatic rings ().
    Molecular dynamics simulations (e.g., GROMACS) can model membrane permeability, as applied in for imidazopyridine derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points or spectral reproducibility across batches?

  • Methodological Answer :

  • Melting point variation : Likely due to polymorphs ( discusses crystalline forms of similar compounds). Use DSC/XRD to identify polymorphic forms.
  • Spectral reproducibility : Ensure consistent deuterated solvent quality (e.g., DMSO-d6_6 purity) and calibration (e.g., TMS for NMR). reports δ 10.8 ppm for amide protons, which may shift with trace water .

Experimental Design Tables

Parameter Optimized Condition Reference
Cyclization Temperature120°C (polyphosphoric acid)
Purification MethodSilica gel chromatography (hexane/EtOAc)
Key NMR SolventDMSO-d6_6
LC-MS CalibrationESI+ mode, [M+1]+^+ detection

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.